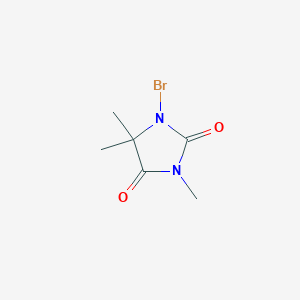
1-Bromo-3,5,5-trimethylimidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3,5,5-trimethylimidazolidine-2,4-dione is a chemical compound with the molecular formula C6H9BrN2O2. It is a derivative of imidazolidine and contains bromine, making it a brominated organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-3,5,5-trimethylimidazolidine-2,4-dione can be synthesized through a series of bromination reactions. One common method involves the bromination of 5,5-dimethylhydantoin, followed by further reactions to introduce the bromine atom at the desired position .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination processes, where 5,5-dimethylhydantoin is treated with bromine under controlled conditions to yield this compound. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-3,5,5-trimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming new products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Aplicaciones Científicas De Investigación
1-Bromo-3,5,5-trimethylimidazolidine-2,4-dione has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-Bromo-3,5,5-trimethylimidazolidine-2,4-dione involves its ability to interact with biological molecules and disrupt cellular processes. The bromine atom plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity, disruption of cell membranes, and other cellular effects .
Comparación Con Compuestos Similares
1-Bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione: This compound is structurally similar and also contains bromine and chlorine atoms.
5,5-Dimethylhydantoin: The parent compound from which 1-Bromo-3,5,5-trimethylimidazolidine-2,4-dione is derived.
Uniqueness: this compound is unique due to its specific bromination pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
70264-24-3 |
|---|---|
Fórmula molecular |
C6H9BrN2O2 |
Peso molecular |
221.05 g/mol |
Nombre IUPAC |
1-bromo-3,5,5-trimethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C6H9BrN2O2/c1-6(2)4(10)8(3)5(11)9(6)7/h1-3H3 |
Clave InChI |
GXSUDNWBHULBQB-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)N(C(=O)N1Br)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


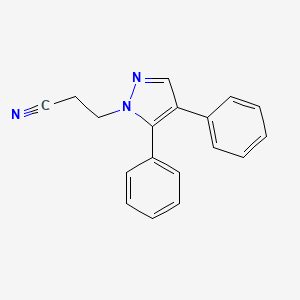

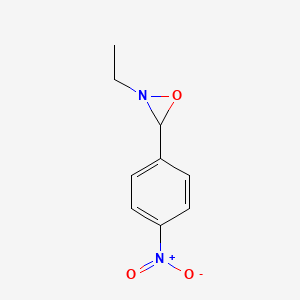
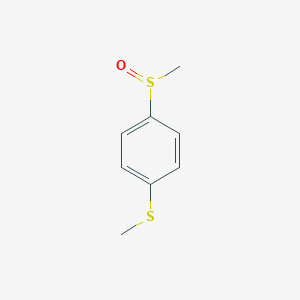


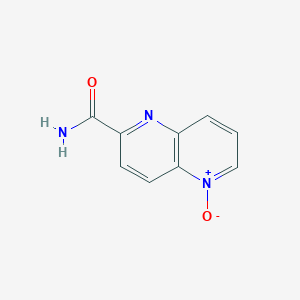

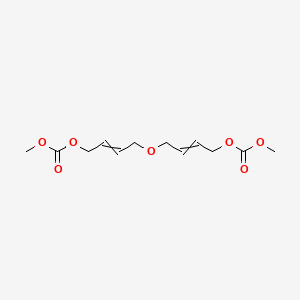



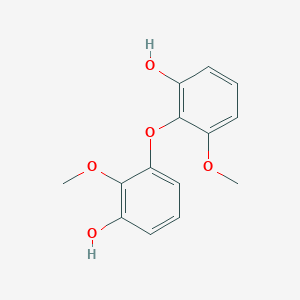
![1-Oxa-4-thiaspiro[4.11]hexadecane](/img/structure/B14470960.png)
